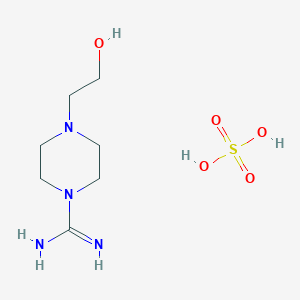
ent-Moxifloxacin Hydrochloride
Übersicht
Beschreibung
Moxifloxacin is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment . It is used to treat bacterial infections in many different parts of the body .
Synthesis Analysis
The synthesis of moxifloxacin involves chelation with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated on the basis of elemental analyses . A patent also describes a process for the synthesis of moxifloxacin hydrochloride .
Molecular Structure Analysis
Moxifloxacin has a molecular weight of 401.4314 and a chemical formula of C21H24FN3O4 . It is a small molecule and is approved for use .
Chemical Reactions Analysis
An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of moxifloxacin .
Physical And Chemical Properties Analysis
Moxifloxacin hydrochloride is compatible with selected excipients (polymers and surfactants) used in the formulation of polymeric nanoparticles .
Wissenschaftliche Forschungsanwendungen
Formulation of Floating Tablets
Moxifloxacin Hydrochloride has been used in the formulation of floating tablets . These tablets are designed to increase the gastric residence time, which can enhance the bioavailability of the drug . The floating tablets of Moxifloxacin Hydrochloride have shown promising results in terms of controlled release action and improved bioavailability .
Gastroretentive Drug Delivery Systems
Moxifloxacin Hydrochloride has been used in the development of gastroretentive drug delivery systems . These systems are designed to improve the clinical response by increasing the gastric residence time of the drug . The gastroretentive formulations of Moxifloxacin Hydrochloride have shown similar results to the marketed product AVELOX .
Antibacterial Activity
Moxifloxacin Hydrochloride is a novel synthetic compound that exhibits antibacterial activity . This makes it a valuable compound in the development of new antibacterial treatments .
Simultaneous Determination with Other Compounds
Moxifloxacin Hydrochloride can be simultaneously determined with other compounds like flavoxate HCl using reversed-phase (RP)-high-performance liquid chromatography (HPLC) and ecofriendly spectrophotometric methods . This makes it useful in the analysis and quality control of pharmaceutical formulations .
Improved Patient Compliance
The use of Moxifloxacin Hydrochloride in floating tablets and gastroretentive drug delivery systems can lead to better patient compliance . This is because these systems can provide a controlled release of the drug, reducing the frequency of dosing and thus improving patient adherence to the treatment regimen .
Enhancement of Bioavailability
Moxifloxacin Hydrochloride’s use in gastroretentive drug delivery systems and floating tablets can enhance the bioavailability of the drug . By increasing the gastric residence time, more of the drug can be absorbed, leading to a more effective treatment .
Wirkmechanismus
Target of Action
ent-Moxifloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets two enzymes involved in bacterial DNA synthesis: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . Moxifloxacin has a higher affinity for bacterial DNA gyrase than for mammalian .
Mode of Action
The mode of action of ent-Moxifloxacin Hydrochloride involves the inhibition of these target enzymes . By binding to DNA gyrase and topoisomerase IV, it blocks bacterial DNA replication . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial growth and leading to bacterial death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption affects the biochemical pathways involved in bacterial growth and proliferation . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.
Pharmacokinetics
ent-Moxifloxacin Hydrochloride exhibits excellent bioavailability, a long half-life, and superior tissue penetration . These properties contribute to its effectiveness as an antibiotic. The pharmacokinetic properties of ent-Moxifloxacin Hydrochloride ensure that the drug concentrations in the body are sufficient to inhibit the target enzymes effectively . The minimum inhibitory concentration (MIC) values of moxifloxacin are generally lower than the concentrations found in circulation and in pulmonary tissues after a standard dose .
Result of Action
The result of ent-Moxifloxacin Hydrochloride’s action is the effective eradication of the bacterial infection . By inhibiting the essential enzymes for bacterial DNA synthesis, it prevents bacterial replication, leading to bacterial death . This results in the resolution of the bacterial infection.
Action Environment
The action, efficacy, and stability of ent-Moxifloxacin Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other medications can lead to drug interactions, potentially affecting the action of ent-Moxifloxacin Hydrochloride . Therefore, it’s crucial to consider these factors when administering the drug.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-VAGBGMFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Moxifloxacin Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)








